

The Solubility and Stability of Disperse Red 1: A Technical Guide

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Compound of Interest

Compound Name: Disperse red 1

Cat. No.: B1670772

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For Researchers, Scientists, and Drug Development Professionals

Disperse Red 1 (DR1), a nonionic monoazo dye, is a compound of significant interest in various fields, including textile dyeing, polymer science, and as a chromophore in nonlinear optical materials. Its utility is intrinsically linked to its solubility and stability in different media. This technical guide provides a comprehensive overview of the solubility and stability of **Disperse Red 1**, complete with experimental protocols and data presented for effective application in research and development.

Solubility of Disperse Red 1

The solubility of a dye is a critical parameter that governs its application and efficacy. **Disperse Red 1**, by its nature as a disperse dye, exhibits low aqueous solubility but is soluble in a range of organic solvents.^{[1][2][3]}

Qualitative and Quantitative Solubility Data

Disperse Red 1 is characterized as being insoluble in water.^{[2][4]} However, it demonstrates solubility in several organic solvents. Qualitative solubility data is summarized in Table 1.

Table 1: Qualitative Solubility of **Disperse Red 1** in Various Media

Media	Solubility	References
Water	Insoluble	
Ethanol	Soluble	
Acetone	Soluble	
Benzene	Soluble	
Dimethyl Sulfoxide (DMSO)	Slightly Soluble (Sonication may be required)	
Methanol	Slightly Soluble (Sonication may be required)	

While precise quantitative solubility data in many organic solvents is not extensively documented in publicly available literature, the solubility in supercritical carbon dioxide (SC-CO₂) has been investigated. This is particularly relevant for supercritical fluid dyeing applications. The solubility of **Disperse Red 1** in SC-CO₂ is dependent on temperature and pressure.

Table 2: Solubility of **Disperse Red 1** in Supercritical Carbon Dioxide (SC-CO₂)

Temperature (K)	Pressure (MPa)	Solubility (mol fraction x 10 ⁶)
323.15	10.0 - 30.0	Data available in cited literature
353.15	10.0 - 30.0	Data available in cited literature
383.15	10.0 - 30.0	Data available in cited literature
(Data derived from studies on the solubility of disperse dyes in SC-CO ₂ . For specific values, refer to the cited literature.)		

Experimental Protocols for Solubility Determination

A reliable method for determining the solubility of **Disperse Red 1** in various solvents is crucial for its application. The following protocols outline the shake-flask method coupled with UV-Vis spectrophotometry, a widely accepted technique for this purpose.

Objective: To quantitatively determine the solubility of **Disperse Red 1** in a specific solvent at a given temperature.

Materials:

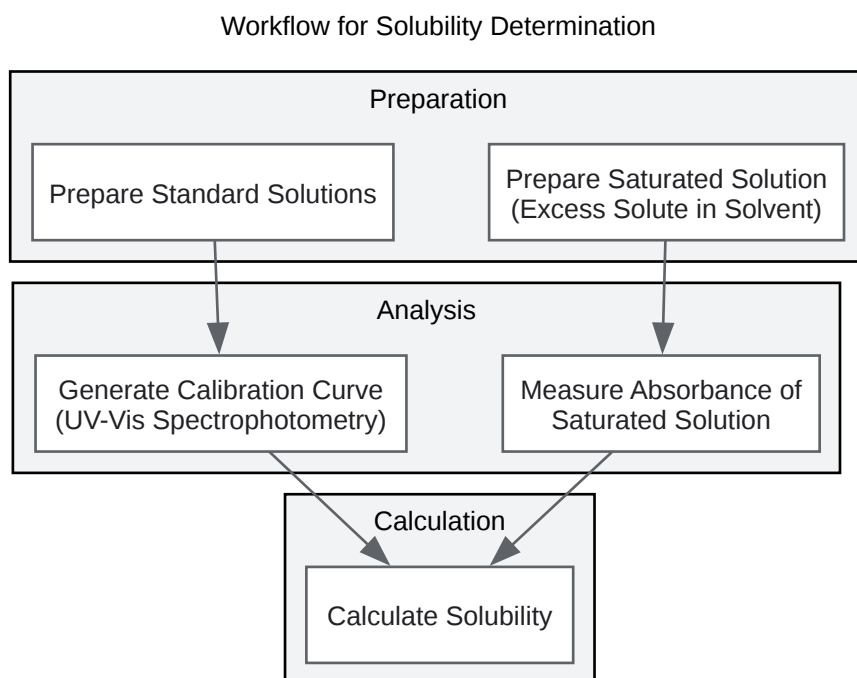
- **Disperse Red 1** powder
- Solvent of interest (e.g., ethanol, acetone)
- Volumetric flasks
- Analytical balance
- Thermostatic shaker bath

- Syringe filters (0.45 μm)
- UV-Vis spectrophotometer
- Cuvettes

Procedure:

- Preparation of Standard Solutions:
 - Accurately weigh a known mass of **Disperse Red 1** and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration.
 - Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations.
- Generation of a Calibration Curve:
 - Determine the maximum absorbance wavelength (λ_{max}) of **Disperse Red 1** in the specific solvent by scanning a standard solution over a range of wavelengths.
 - Measure the absorbance of each standard solution at the λ_{max} .
 - Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
- Equilibration:
 - Add an excess amount of **Disperse Red 1** powder to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).
 - Place the container in a thermostatic shaker bath set to the desired temperature.
 - Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Sample Preparation and Analysis:

- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any suspended particles.
- Dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
- Measure the absorbance of the diluted saturated solution at the λ_{max} .
- Calculation of Solubility:
 - Using the calibration curve, determine the concentration of the diluted saturated solution.
 - Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of **Disperse Red 1** in the solvent at the specified temperature.



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Caption: Experimental workflow for solubility determination.

Stability of Disperse Red 1

The stability of **Disperse Red 1** is influenced by several factors, including pH, temperature, and exposure to light. Understanding these factors is essential for controlling its performance and degradation.

Effect of pH

Disperse Red 1 exhibits varying stability across the pH spectrum. Generally, it is most stable in weakly acidic conditions.

Table 3: pH Stability of **Disperse Red 1**

pH Condition	Stability	Notes
Weakly Acidic (pH 4.5 - 5.5)	Most Stable	Optimal for many dyeing processes.
Alkaline (pH > 6)	Poor Stability	Susceptible to hydrolysis, especially at high temperatures, leading to color changes.

Thermal Stability

Elevated temperatures can lead to the thermal degradation of **Disperse Red 1**. The melting point of **Disperse Red 1** is reported to be in the range of 160-162 °C. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate its thermal stability.

Photostability

Disperse Red 1 is susceptible to photodegradation upon exposure to UV light. The degradation process can lead to a loss of color and the formation of various byproducts. The rate of photodegradation can be influenced by the medium in which the dye is dissolved and the presence of other substances.

Experimental Protocols for Stability Testing

Objective: To evaluate the stability of **Disperse Red 1** at different pH values.

Materials:

- **Disperse Red 1** solution of known concentration
- Buffer solutions of various pH values
- UV-Vis spectrophotometer
- Constant temperature bath

Procedure:

- Prepare solutions of **Disperse Red 1** in buffer solutions of different pH values (e.g., pH 4, 7, 9).
- Incubate the solutions at a constant temperature for a specified period.
- At regular time intervals, withdraw an aliquot from each solution and measure its absorbance at the λ_{max} using a UV-Vis spectrophotometer.
- A decrease in absorbance over time indicates degradation of the dye.
- Plot absorbance versus time for each pH to determine the degradation rate.

Objective: To determine the thermal decomposition profile of **Disperse Red 1**.

Thermogravimetric Analysis (TGA):

- Accurately weigh a small sample of **Disperse Red 1** into a TGA pan.
- Place the pan in the TGA instrument.
- Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
- Record the mass loss as a function of temperature. The resulting TGA curve will indicate the temperatures at which decomposition occurs.

Differential Scanning Calorimetry (DSC):

- Accurately weigh a small sample of **Disperse Red 1** into a DSC pan and seal it.
- Place the sample and a reference pan in the DSC instrument.
- Heat the sample at a constant rate.
- Record the heat flow as a function of temperature. The DSC thermogram will show endothermic or exothermic peaks corresponding to melting and decomposition.

Objective: To assess the photostability of **Disperse Red 1** under UV irradiation.

Materials:

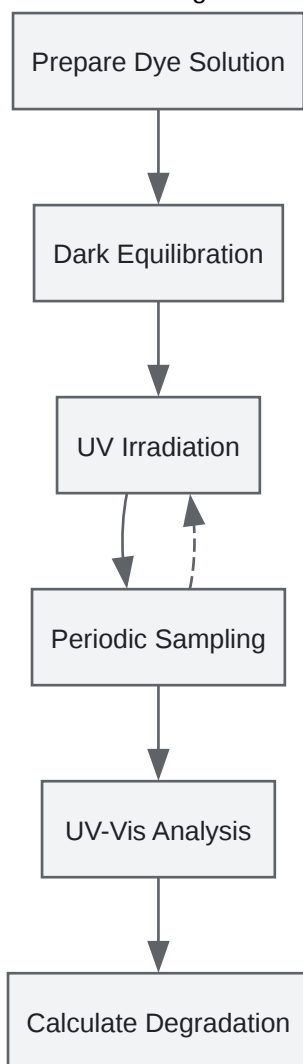
- **Disperse Red 1** solution
- Photoreactor with a UV lamp
- Quartz reaction vessel
- Magnetic stirrer
- UV-Vis spectrophotometer

Procedure:

- Place a known volume and concentration of **Disperse Red 1** solution into the quartz reaction vessel.
- Place the vessel in the photoreactor and start the magnetic stirrer.
- To establish adsorption equilibrium, stir the solution in the dark for a period (e.g., 30 minutes) before irradiation.
- Turn on the UV lamp to initiate the photodegradation reaction.
- At regular time intervals, withdraw aliquots of the solution.

- Measure the absorbance of the aliquots at the λ_{max} using a UV-Vis spectrophotometer.
- Calculate the degradation efficiency using the formula: $\text{Degradation (\%)} = [(A_0 - A_t) / A_0] \times 100$, where A_0 is the initial absorbance and A_t is the absorbance at time t .

Workflow for Photodegradation Study



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Caption: Experimental workflow for photodegradation study.

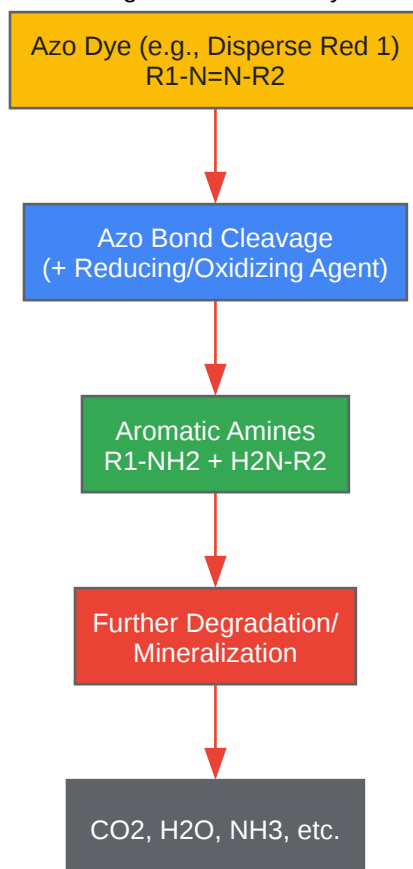
Degradation Pathway of Disperse Red 1

The degradation of azo dyes like **Disperse Red 1** typically involves the cleavage of the azo bond ($-N=N-$). This can occur through various mechanisms, including photocatalysis and

biodegradation. The breakdown of the azo bond leads to the formation of aromatic amines, which may have different toxicological profiles than the parent dye.

The identification of degradation products is commonly achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). These methods allow for the separation and identification of the intermediate and final products of the degradation process.

Generalized Degradation Pathway of Azo Dyes



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